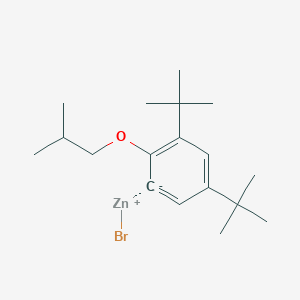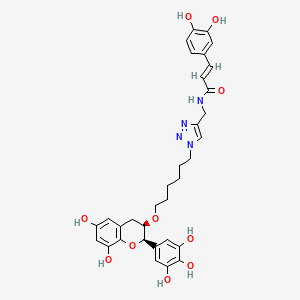
Hpa-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Hpa-IN-2 involves the incorporation of caffeine acid and its derivatives into epigallocatechin analogs. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available epigallocatechin and caffeine acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving refluxing and the use of specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Analyse Des Réactions Chimiques
Hpa-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hpa-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and the development of new inhibitors for metabolic enzymes.
Biology: Researchers use this compound to investigate the role of alpha-amylase in carbohydrate metabolism and its potential as a therapeutic target for diabetes mellitus.
Medicine: The compound’s inhibitory effects on alpha-amylase make it a candidate for developing new treatments for diabetes and other metabolic disorders.
Industry: While primarily used in research, this compound’s properties could be explored for industrial applications in enzyme inhibition and metabolic regulation .
Mécanisme D'action
Hpa-IN-2 exerts its effects by selectively inhibiting human pancreatic alpha-amylase. The mechanism involves the formation of hydrogen bonds between this compound and the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of starch into glucose. This inhibition reduces the rate of carbohydrate digestion and absorption, thereby lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
Hpa-IN-2 is unique in its selectivity and potency as an alpha-amylase inhibitor. Similar compounds include:
Acarbose: A well-known alpha-amylase inhibitor used in the treatment of diabetes.
Miglitol: Another alpha-amylase inhibitor with similar applications.
Voglibose: A compound that inhibits both alpha-amylase and alpha-glucosidase.
Compared to these compounds, this compound has shown higher selectivity for human pancreatic alpha-amylase, making it a valuable tool for research and potential therapeutic development .
Propriétés
Formule moléculaire |
C33H36N4O10 |
|---|---|
Poids moléculaire |
648.7 g/mol |
Nom IUPAC |
(E)-3-(3,4-dihydroxyphenyl)-N-[[1-[6-[[(2R,3R)-6,8-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]hexyl]triazol-4-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C33H36N4O10/c38-23-12-20-15-29(33(47-32(20)28(43)16-23)21-13-26(41)31(45)27(42)14-21)46-10-4-2-1-3-9-37-18-22(35-36-37)17-34-30(44)8-6-19-5-7-24(39)25(40)11-19/h5-8,11-14,16,18,29,33,38-43,45H,1-4,9-10,15,17H2,(H,34,44)/b8-6+/t29-,33-/m1/s1 |
Clé InChI |
BMRIEERROZQLMD-NCOMSSLQSA-N |
SMILES isomérique |
C1[C@H]([C@H](OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)/C=C/C5=CC(=C(C=C5)O)O |
SMILES canonique |
C1C(C(OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)C=CC5=CC(=C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
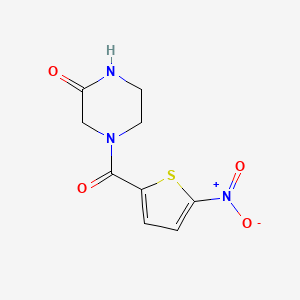

![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
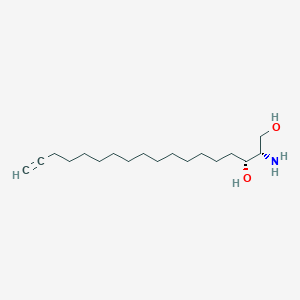
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)
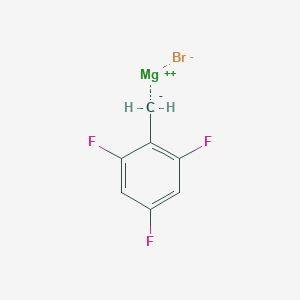

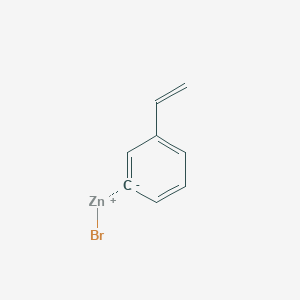
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
